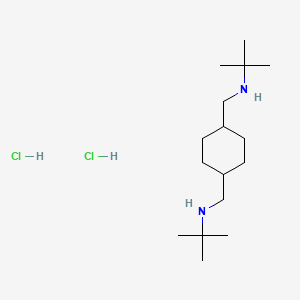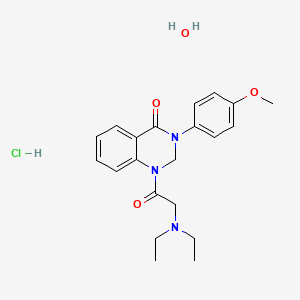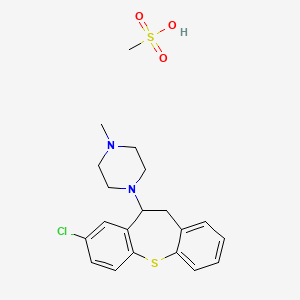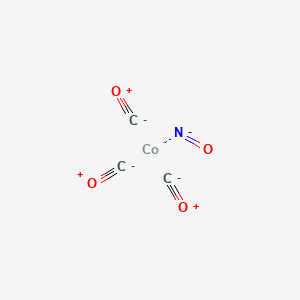
Cobalt tricarbonyl nitrosyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt tricarbonyl nitrosyl is an organocobalt compound with the chemical formula Co(CO)₃(NO). It appears as a dark red volatile oil that is soluble in nonpolar solvents. This compound is one of the simplest metal nitrosyls and is highly toxic, similar to nickel tetracarbonyl .
Preparation Methods
Cobalt tricarbonyl nitrosyl is typically prepared by treating dicobalt octacarbonyl with nitric oxide. The reaction is as follows :
Co2(CO)8+2NO→2Co(CO)3(NO)+2CO
This method involves the use of dicobalt octacarbonyl and nitric oxide under controlled conditions. The compound can also undergo substitution reactions readily with Lewis bases such as tertiary phosphines and isocyanides, resulting in the loss of carbon monoxide .
Chemical Reactions Analysis
Cobalt tricarbonyl nitrosyl undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo substitution reactions with Lewis bases, leading to the replacement of carbon monoxide ligands.
Dissociative Electron Attachment (DEA): In this reaction, the compound loses nitric oxide more readily than carbon monoxide, despite the stronger cobalt-nitrogen bond compared to the cobalt-carbon bond.
Electron-Induced Reactions: These reactions are significant in focused electron beam induced deposition (FEBID), where the compound decomposes to deposit cobalt on surfaces.
Common reagents used in these reactions include nitric oxide, tertiary phosphines, and isocyanides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cobalt tricarbonyl nitrosyl has several scientific research applications:
Focused Electron Beam Induced Deposition (FEBID): This technique uses the compound to deposit cobalt on surfaces with high precision, making it useful for nanopatterning and creating metallic structures.
Material Science: It is used in the preparation of thin films and coatings, particularly in the semiconductor industry.
Mechanism of Action
The mechanism of action of cobalt tricarbonyl nitrosyl involves its ability to undergo electron-induced dissociation. When exposed to an electron beam, the compound decomposes, releasing nitric oxide and carbon monoxide. This process is utilized in FEBID to deposit cobalt on surfaces . The molecular targets and pathways involved include the dissociation of ligands and the formation of cobalt deposits.
Comparison with Similar Compounds
Cobalt tricarbonyl nitrosyl is similar to other metal carbonyls and nitrosyls, such as nickel tetracarbonyl and iron pentacarbonyl. it is unique due to its specific reactivity and applications in FEBID. Similar compounds include:
Nickel Tetracarbonyl (Ni(CO)₄): A highly toxic compound used in nickel plating and as a catalyst.
Iron Pentacarbonyl (Fe(CO)₅): Used in the preparation of iron nanoparticles and as a catalyst in organic synthesis.
This compound stands out due to its specific use in FEBID and its unique reactivity with nitric oxide and carbon monoxide.
Properties
Molecular Formula |
C3CoNO4- |
|---|---|
Molecular Weight |
172.97 g/mol |
IUPAC Name |
carbon monoxide;cobalt;nitroxyl anion |
InChI |
InChI=1S/3CO.Co.NO/c3*1-2;;1-2/q;;;;-1 |
InChI Key |
CVCSGXJPONFHRC-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[N-]=O.[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


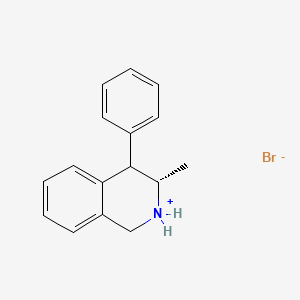
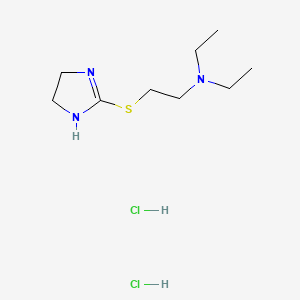
![2-[2-(4-chlorophenyl)sulfanylacetyl]oxyethyl-diethylazanium;chloride](/img/structure/B13735092.png)
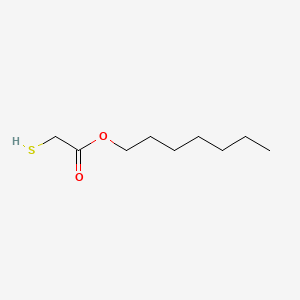
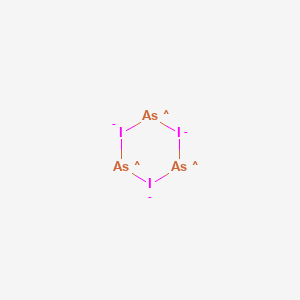
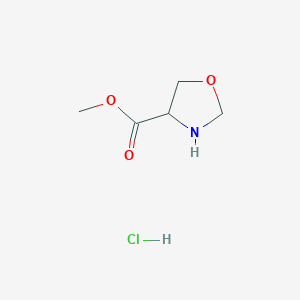
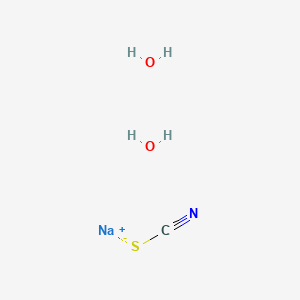
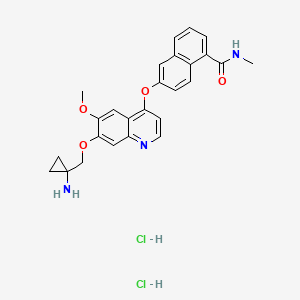

![Acetamide,N-[2-(methylthio)-3,4-dioxo-1-cyclobuten-1-YL]-](/img/structure/B13735130.png)

